2-[2-Formyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl formate
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Overview
Description
2-[2-Formyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl formate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Formyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl formate involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[2-Formyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl formate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[2-Formyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl formate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-Formyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl formate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with antibacterial and antiprotozoal properties.
Tinidazole: Similar to metronidazole, used for treating infections.
Evofosfamide (TH-302): A bioreductive prodrug used in cancer therapy.
Uniqueness
2-[2-Formyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl formate is unique due to its specific structure, which allows for a broad range of chemical reactions and biological activities. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
81892-70-8 |
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Molecular Formula |
C11H14N4O7 |
Molecular Weight |
314.25 g/mol |
IUPAC Name |
2-[2-formyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl formate |
InChI |
InChI=1S/C11H14N4O7/c16-8-21-5-3-13(4-6-22-9-17)10(18)7-14-2-1-12-11(14)15(19)20/h1-2,8-9H,3-7H2 |
InChI Key |
BAXYKEVYPIJSLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)N(CCOC=O)CCOC=O |
Origin of Product |
United States |
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